Methyl dimethoxyacetate
Overview
Description
Scientific Research Applications
Methyl dimethoxyacetate has several applications in scientific research, including:
Safety and Hazards
When handling Methyl dimethoxyacetate, it is advised to avoid contact with skin and eyes, and not to breathe mist/vapors/spray. The compound should be kept away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry place, with the container kept tightly closed. It should also be kept away from heat, sparks, and flame, and should be kept refrigerated .
Mechanism of Action
Target of Action
Methyl dimethoxyacetate is a versatile compound used in organic synthesis
Mode of Action
This compound is known to participate in various organic reactions. For instance, it has been used in Claisen acylation of active hydrogen compounds . It acts as an acylating reagent for cycloalkanone enolates and amino alcohols . The exact mode of interaction with these targets and the resulting changes are subject to the specific reaction conditions and the nature of the other reactants.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. For example, in the Claisen acylation of active hydrogen compounds, it could potentially affect the metabolic pathways involving these compounds . .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. For instance, as an acylating reagent, it could potentially modify the structure and function of target molecules . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactants or catalysts. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat
Biochemical Analysis
Biochemical Properties
Methyl dimethoxyacetate plays a significant role in biochemical reactions, particularly in acylation processes. It interacts with enzymes such as acyltransferases, which facilitate the transfer of acyl groups to specific substrates. This interaction is crucial for the synthesis of various biochemical compounds. Additionally, this compound can interact with proteins and other biomolecules, forming covalent bonds that modify their structure and function .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules, leading to changes in cellular responses. For instance, it may affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. These changes can impact cellular functions such as growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an acylating agent, transferring acyl groups to specific targets, including enzymes and proteins. This acylation can lead to enzyme inhibition or activation, depending on the target and the nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions (2-8°C), but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects may occur at high doses, including disruptions in metabolic processes and potential toxicity to specific organs .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to acylation and esterification. It interacts with enzymes such as acyltransferases and esterases, which facilitate the transfer of acyl groups and the hydrolysis of esters, respectively. These interactions can influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters or binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and the extent of its effects on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dimethoxyacetate can be synthesized through the reaction of glyoxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of glyoxylic acid and methanol to a reactor, followed by distillation to separate the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Methyl dimethoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyoxylic acid.
Reduction: It can be reduced to form ethylene glycol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Glyoxylic acid.
Reduction: Ethylene glycol derivatives.
Substitution: Various esters and ethers.
Comparison with Similar Compounds
Similar Compounds
- Ethyl diethoxyacetate
- Diethoxymethyl acetate
- Trimethyl orthoformate
- Ethyl glyoxalate solution
- Glyoxylic acid solution
Uniqueness
Methyl dimethoxyacetate is unique due to its dual functionality as both an ester and an acetal. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
methyl 2,2-dimethoxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-7-4(6)5(8-2)9-3/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTCVGHPDWAALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058999 | |
Record name | Methyl dimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-91-8 | |
Record name | Methyl dimethoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl dimethoxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl dimethoxyacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2,2-dimethoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl dimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl dimethoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl dimethoxyacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHW4XD9QGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions involving Methyl dimethoxyacetate?
A1: this compound is a versatile reagent in organic synthesis. It can act as a building block for more complex molecules. For example, it's a key starting material in the total synthesis of Prostaglandin D1 methyl ester and its 9-epimer. [] This highlights its utility in constructing biologically active compounds. Additionally, this compound is a product of the acid-catalyzed hydrolysis of tetramethoxyethene in aqueous solutions. [] This reaction showcases its involvement in fundamental organic transformations.
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of two methoxy groups on the acetate moiety significantly influences the reactivity of this compound. For instance, the acid-catalyzed hydrolysis of tetramethoxyethene to this compound demonstrates the stabilizing effect of the methoxy groups on the reaction's initial state. [] This stabilization leads to a decreased reaction rate compared to less substituted analogs like 1,1-dimethoxyethene.
Q3: Are there any documented reactions involving this compound that provide insights into reaction mechanisms?
A3: Yes, the reaction of (E/Z)-1,2-dibromo-1,2-difluoroethylene (1) with sodium methoxide (NaOMe) yields a complex mixture of products, including this compound. [] This reaction, producing this compound alongside compounds like methyl bromofluoroacetate and 1,1-difluoro-1,2,2-trimethoxyethane, suggests a reaction pathway involving nucleophilic vinylic substitution (SNV) with competing pathways. The formation of various products highlights the intricate reactivity of vinylic systems and the influence of fluorine and bromine substituents on the reaction outcome.
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